N,N-dimethyl-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N,N-dimethyl-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with N,N-dimethylacetamide in the presence of a suitable base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone at a temperature of around 50°C . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N,N-dimethyl-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the development of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication. The compound’s structure allows it to intercalate into DNA, disrupting normal cellular processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of N,N-dimethyl-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant derived from coumarin
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
N,N-dimethyl-2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C17H21NO4/c1-5-6-12-9-16(20)22-17-11(2)14(8-7-13(12)17)21-10-15(19)18(3)4/h7-9H,5-6,10H2,1-4H3 |
InChI Key |
OINFHWLFLYNFRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N(C)C |
Origin of Product |
United States |
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